molecular formula C17H15BrN2O2S2 B384573 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 618397-18-5

1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B384573
CAS No.: 618397-18-5
M. Wt: 423.4g/mol
InChI Key: NHQFKXRZKIVZLE-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C17H15BrN2O2S2 and its molecular weight is 423.4g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

One study on similar compounds suggests that they may have antimycobacterial properties, implying that their targets could be proteins or enzymes essential for the survival of Mycobacterium species.

Mode of Action

It’s suggested that similar compounds may selectively inhibit mycobacterium tuberculosis . This implies that the compound might interact with its target in a way that disrupts the normal function of the bacteria, leading to its inhibition.

Biochemical Pathways

Given its potential antimycobacterial activity , it can be inferred that it might interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species.

Result of Action

Based on its potential antimycobacterial activity , it can be inferred that the compound might lead to the inhibition of Mycobacterium species, thereby preventing their growth and proliferation.

Properties

IUPAC Name

3-(4-bromophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S2/c18-12-6-8-14(9-7-12)20-16-11-24(21,22)10-15(16)19(17(20)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQFKXRZKIVZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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